An In-Depth Technical Guide to the Physicochemical Properties of N-4-anisoyl-2'-deoxycytidine
An In-Depth Technical Guide to the Physicochemical Properties of N-4-anisoyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-4-anisoyl-2'-deoxycytidine is a protected nucleoside analog of critical importance in the chemical synthesis of oligonucleotides, which are foundational tools in molecular biology, diagnostics, and therapeutics. The anisoyl group serves as a protecting moiety for the exocyclic amine of deoxycytidine, preventing unwanted side reactions during the automated solid-phase synthesis of DNA strands. A thorough understanding of its physicochemical properties is paramount for optimizing synthesis protocols, ensuring the integrity of the final oligonucleotide product, and developing robust purification and handling procedures. This guide provides a comprehensive overview of the core physicochemical characteristics of N-4-anisoyl-2'-deoxycytidine, supported by experimental data and established scientific principles.
Chemical Structure and Core Properties
The foundational attributes of a molecule dictate its behavior in various chemical and physical environments. For N-4-anisoyl-2'-deoxycytidine, these are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₁₉N₃O₆ | [1][2] |
| Molecular Weight | 361.35 g/mol | [1][2][3] |
| CAS Number | 48212-99-3 | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 175-180 °C (with decomposition) | [2] |
dot graph { layout=neato; node [shape=plaintext]; "C17H19N3O6" [pos="0,1.5!"]; "MW: 361.35" [pos="0,0.5!"]; "CAS: 48212-99-3" [pos="0,-0.5!"]; "Solid" [pos="0,-1.5!"]; "Core Properties" -> "C17H19N3O6"; "Core Properties" -> "MW: 361.35"; "Core Properties" -> "CAS: 48212-99-3"; "Core Properties" -> "Solid"; } doted Core Properties of N-4-anisoyl-2'-deoxycytidine
Solubility Profile
The solubility of N-4-anisoyl-2'-deoxycytidine is a critical parameter for its handling and use in synthetic chemistry, particularly in the preparation of phosphoramidite solutions for oligonucleotide synthesis.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | [2] |
| Methanol | Slightly soluble | [2] |
| Acetonitrile | Commonly used as a solvent for the phosphoramidite derivative in oligonucleotide synthesis. | [4] |
| Water | Poorly soluble. |
The limited solubility in some common organic solvents necessitates careful consideration when preparing solutions for synthesis and purification. For oligonucleotide synthesis, the phosphoramidite derivative of N-4-anisoyl-2'-deoxycytidine is typically dissolved in anhydrous acetonitrile.
Spectroscopic Properties
Spectroscopic analysis is fundamental for the identification and characterization of N-4-anisoyl-2'-deoxycytidine, ensuring its purity and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum would exhibit characteristic signals for the protons of the deoxyribose sugar, the cytidine base, and the N-4-anisoyl protecting group. Key expected signals would include:
-
Anisoyl group: A singlet for the methoxy protons around 3.8 ppm and doublets in the aromatic region (around 7-8 ppm) for the phenyl protons.
-
Deoxyribose moiety: A series of multiplets for the sugar protons between 2.0 and 6.5 ppm.
-
Cytidine base: Doublets for the H5 and H6 protons of the pyrimidine ring, typically in the range of 6-8 ppm.
¹³C NMR (Carbon NMR): The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. Expected chemical shifts would include:
-
Anisoyl group: A signal for the methoxy carbon around 55 ppm, signals for the aromatic carbons between 110 and 165 ppm, and a signal for the carbonyl carbon around 165-170 ppm.
-
Deoxyribose moiety: Signals for the sugar carbons in the range of 60-90 ppm.
-
Cytidine base: Signals for the pyrimidine carbons between 95 and 165 ppm.
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for quantifying the concentration of N-4-anisoyl-2'-deoxycytidine in solution and for monitoring reactions. The anisoyl group introduces a strong chromophore, resulting in a distinct UV absorption profile. The UV spectrum of anisole in methanol shows a characteristic absorption peak around 325 nm.[5] The N-4-anisoyl-2'-deoxycytidine is expected to have a similar absorption maximum, likely with a slight shift due to the conjugation with the cytidine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of N-4-anisoyl-2'-deoxycytidine. The expected exact mass can be calculated from its molecular formula (C₁₇H₁₉N₃O₆) and would be a key identifier in high-resolution mass spectrometry.
Stability Profile
The stability of the N-4-anisoyl protecting group is a crucial aspect of its function. It must be stable enough to withstand the conditions of oligonucleotide synthesis while being readily removable under specific deprotection conditions.
pH Stability and Hydrolysis Kinetics
The N-4-anisoyl group is an amide linkage and is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is highly dependent on the pH of the solution.
-
Acidic Conditions: Under strongly acidic conditions, the glycosidic bond of the deoxyribose sugar is more labile than the N-acyl bond. However, prolonged exposure to milder acidic conditions can lead to the removal of the anisoyl group.
-
Basic Conditions: The N-4-anisoyl group is designed to be cleaved under basic conditions, typically using aqueous ammonia or a mixture of aqueous ammonia and methylamine (AMA).[6][7] The kinetics of this hydrolysis are critical for efficient deprotection during oligonucleotide synthesis. The hydrolysis of N-acyl protecting groups generally follows pseudo-first-order kinetics under these conditions.
Thermal Stability
N-4-anisoyl-2'-deoxycytidine is a solid that melts with decomposition at a relatively high temperature range of 175-180 °C.[2] This indicates good thermal stability at ambient and moderately elevated temperatures. However, for long-term storage, it is recommended to keep the compound at -20°C to minimize any potential degradation.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and deprotection of N-4-anisoyl-2'-deoxycytidine, based on established methods for N-acylation of nucleosides.
Synthesis of N-4-anisoyl-2'-deoxycytidine
The synthesis of N-4-anisoyl-2'-deoxycytidine is typically achieved through the acylation of the exocyclic amine of 2'-deoxycytidine. A common method involves the use of an activated acylating agent.
Objective: To introduce the N-4-anisoyl protecting group onto the 2'-deoxycytidine nucleoside.
Materials:
-
2'-deoxycytidine
-
Anisoyl chloride or another activated derivative of anisic acid
-
Pyridine (as a solvent and base)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolution: Dissolve 2'-deoxycytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Acylation: Cool the solution in an ice bath and slowly add a slight excess of anisoyl chloride dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess anisoyl chloride by adding a small amount of water or methanol.
-
Work-up: Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent like DCM and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to obtain pure N-4-anisoyl-2'-deoxycytidine.
dot graph { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
"2'-deoxycytidine" -> "Dissolution in Pyridine"; "Dissolution in Pyridine" -> "Acylation with Anisoyl Chloride"; "Acylation with Anisoyl Chloride" -> "Reaction Monitoring (TLC)"; "Reaction Monitoring (TLC)" -> "Quenching"; "Quenching" -> "Work-up"; "Work-up" -> "Purification (Chromatography)"; "Purification (Chromatography)" -> "N-4-anisoyl-2'-deoxycytidine"; } doted Synthesis Workflow for N-4-anisoyl-2'-deoxycytidine
Deprotection of the N-4-anisoyl Group
The removal of the N-4-anisoyl group is a critical step at the end of oligonucleotide synthesis to yield the final, unmodified DNA strand.
Objective: To efficiently and completely remove the N-4-anisoyl protecting group from the cytidine base.
Materials:
-
N-4-anisoyl-protected oligonucleotide (on solid support or in solution)
-
Concentrated aqueous ammonium hydroxide (28-30%) or a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA)
-
Sealed reaction vial
-
Heating block or oven
Procedure using Aqueous Ammonia:
-
Treatment: Place the N-4-anisoyl-protected substrate in a sealed vial. Add concentrated aqueous ammonium hydroxide.
-
Incubation: Seal the vial tightly and heat at a controlled temperature (e.g., 55°C) for a specified duration (typically several hours). The exact time and temperature will depend on the other protecting groups present in the oligonucleotide.
-
Evaporation: After the reaction is complete, cool the vial to room temperature and carefully open it in a well-ventilated fume hood. Evaporate the ammonia solution to dryness.
-
Further Processing: The deprotected oligonucleotide is then ready for purification by methods such as HPLC or gel electrophoresis.
Procedure using AMA:
-
Treatment: Place the substrate in a sealed vial and add the freshly prepared AMA solution.
-
Incubation: Seal the vial tightly and heat to 65°C for 10-15 minutes for rapid deprotection.[7]
-
Evaporation: Cool the vial and evaporate the AMA solution.
-
Further Processing: Proceed with the purification of the deprotected oligonucleotide.
dot graph { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [color="#FBBC05"];
"N-4-anisoyl-protected Oligonucleotide" -> "Treatment with Base\n(Ammonia or AMA)"; "Treatment with Base\n(Ammonia or AMA)" -> "Incubation\n(Heat)"; "Incubation\n(Heat)" -> "Evaporation"; "Evaporation" -> "Purification of\nDeprotected Oligonucleotide"; } doted Deprotection Workflow for the N-4-anisoyl Group
Conclusion
N-4-anisoyl-2'-deoxycytidine is a cornerstone molecule in the synthesis of custom DNA oligonucleotides. Its physicochemical properties, including solubility, spectroscopic characteristics, and stability, are integral to its successful application. A comprehensive understanding of these properties, as detailed in this guide, enables researchers and drug development professionals to optimize synthetic protocols, ensure the quality of their oligonucleotide products, and ultimately advance their scientific and therapeutic goals. The provided experimental workflows offer a practical foundation for the synthesis and deprotection of this essential building block in nucleic acid chemistry.
References
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000014). Available from: [Link]
-
Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2015). Thermal, Spectroscopic and Chemical Characterization of Biofield Energy Treated Anisole. ResearchGate. Available from: [Link]
-
Plesniak, L. A., et al. (2018). N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research, 46(12), 5906–5917. Available from: [Link]
-
PubChem. N4-Anisoyl-2'-deoxycytidine. National Center for Biotechnology Information. Available from: [Link]
-
Alam Sakib, S., et al. (2021). Experimental and in silico 1H NMR and 13C NMR isotropic chemical... ResearchGate. Available from: [Link]
-
Glen Research. Deprotection Guide. Available from: [Link]
-
Yildiz, S., & Talinli, N. (2018). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Hacettepe Journal of Biology and Chemistry, 46(1), 59-67. Available from: [Link]
-
Divakar, K. J., et al. (2003). Commercial-scale synthesis of protected 2'-deoxycytidine and cytidine nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1321-1325. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
Papakyriakou, A., et al. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 26(16), 4945. Available from: [Link]
-
Dikshit, A., et al. (1988). Naphthaloyl group: A new selective amino protecting group for deoxynucleosides in oligonucleotide synthesis. Nucleic Acids Research, 16(14), 6813–6827. Available from: [Link]
-
Zhang, Y., et al. (2019). Achieving Balanced Energetics through Cocrystallization. Crystal Growth & Design, 19(11), 6185–6193. Available from: [Link]
-
Gendron, F. P., et al. (2010). 3D 1H–13C–14N correlation solid-state NMR spectrum. Journal of Magnetic Resonance, 204(2), 311-314. Available from: [Link]
-
Chan, K. K., et al. (1979). 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy. Journal of Pharmaceutical Sciences, 68(7), 807-812. Available from: [Link]
-
Ben-sedrine, F., et al. (2020). Theoretical Study of the Structure, Spectroscopic Properties and Anti-cancer Activity of Tetrahydrochromeno[4,3-b]quinolines. ResearchGate. Available from: [Link]
-
Zhou, J., et al. (2014). Spectroscopic Studies on the Interaction of Quercetin–Terbium(III) Complex with Calf Thymus DNA. ResearchGate. Available from: [Link]
-
NIST. Anisole. NIST WebBook, SRD 69. Available from: [Link]
-
SpectraBase. 5'-(N-Anisoyl-5'-anilidophosphatoyldeoxycytidin-3'-yloxyphosphoryl)-N-anisoyldeoxycytidine, triethylammonium salt. Available from: [Link]
-
Dash, A. C., et al. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (7), 1503-1508. Available from: [Link]
-
Asif, M. (2014). To identify and quantify anethole in the essential oil of fruits of Illicium verum Hook (star anise) and in vivo in rat plasma using reverse-phase liquid chromatography. ResearchGate. Available from: [Link]
-
Al-Otaibi, J. S., et al. (2020). Experimental and Density Functional Theory Characteristics of Ibrutinib, a Bruton's Kinase Inhibitor Approved for Leukemia Treatment. Molecules, 25(18), 4239. Available from: [Link]
-
Khan, A. A., & Khan, Z. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available from: [Link]
-
Dash, A. C., et al. (1982). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (11), 2065-2071. Available from: [Link]
Sources
- 1. N4-Anisoyl-2'-deoxycytidine | C17H19N3O6 | CID 191072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N4-ANISOYL-2'-DEOXYCYTIDINE CAS#: 48212-99-3 [m.chemicalbook.com]
- 3. N4-Anisoyl-2'-deoxycytidine | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
